Chlorodimethylphosphine

Cross-Coupling Phosphine Synthesis Nickel Catalysis

Chlorodimethylphosphine (CDMP; CAS 811-62-1), also known as dimethylchlorophosphine, is a highly reactive organophosphorus compound with the formula C₂H₆ClP. It is a colorless liquid with a pungent odor and a boiling point of 77 °C at atmospheric pressure.

Molecular Formula C2H6ClP
Molecular Weight 96.49 g/mol
CAS No. 811-62-1
Cat. No. B1581527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorodimethylphosphine
CAS811-62-1
Molecular FormulaC2H6ClP
Molecular Weight96.49 g/mol
Structural Identifiers
SMILESCP(C)Cl
InChIInChI=1S/C2H6ClP/c1-4(2)3/h1-2H3
InChIKeyZLVVDNKTHWEIOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorodimethylphosphine (CAS 811-62-1): A Reactive Dialkylchlorophosphine Building Block for Organophosphorus Synthesis and Catalysis


Chlorodimethylphosphine (CDMP; CAS 811-62-1), also known as dimethylchlorophosphine, is a highly reactive organophosphorus compound with the formula C₂H₆ClP. It is a colorless liquid with a pungent odor and a boiling point of 77 °C at atmospheric pressure [1]. The molecule features a pyramidal phosphorus center bonded to two methyl groups and one chlorine atom, with a C–P–C bond angle of approximately 98.6° . This chloro-phosphine serves as a key intermediate for introducing the dimethylphosphino (–PMe₂) moiety into a wide range of molecules, including phosphine ligands, pharmaceutical precursors, and coordination complexes [2].

Why Chlorodimethylphosphine Cannot Be Replaced by Other Chlorophosphines Without Performance Consequences


Dialkylchlorophosphines are not interchangeable reagents. Their steric bulk, electronic character, and resulting reactivity differ markedly based on the alkyl substituents. Chlorodimethylphosphine occupies a specific niche: it is less hindered than chlorodiethyl- or chlorodiisopropylphosphine, yet more electron-rich than dichloromethylphosphine. These differences directly impact reaction yields, catalyst compatibility, and product profiles. The quantitative evidence below demonstrates that substituting CDMP with a close analog often leads to sharply reduced performance or a complete change in reaction outcome, making informed, data-driven selection essential for successful synthesis and application development [1].

Quantitative Differentiation of Chlorodimethylphosphine vs. Close Analogs: A Data-Driven Selection Guide


Comparative Reactivity in Nickel-Catalyzed C(sp³)–P Bond Formation: Yield Advantage over Bulky Analogs

In a Ni-catalyzed cross-coupling of umpolung carbonyls with phosphine chlorides, chlorodimethylphosphine (2a) delivered a 69% isolated yield of the alkylphosphine product at 130 °C. Under identical conditions, the bulkier chlorodi‑tert‑butylphosphine (2d) gave only a 32% yield, while chlorodiisopropylphosphine (2c) provided 60% and chlorodiethylphosphine (2b) gave 75% [1]. This demonstrates a clear, quantifiable relationship between steric hindrance and coupling efficiency, positioning CDMP as a high-performance, less‑hindered option among dialkylchlorophosphines.

Cross-Coupling Phosphine Synthesis Nickel Catalysis

Quantitative Lewis Basicity Ranking Among Methyl-Substituted Phosphines

Tensimetric titration and adduct formation studies with BCl₃ established a clear basicity trend: (CH₃)₃P > (CH₃)₂PCl > CH₃PCl₂ [1]. While the study does not report absolute equilibrium constants, the experimental order confirms that chlorodimethylphosphine is a stronger Lewis base than dichloromethylphosphine but weaker than trimethylphosphine. This intermediate basicity is critical for tuning catalyst electronic properties without the instability associated with fully alkylated phosphines.

Lewis Basicity Adduct Formation Electronic Effects

C–P–C Bond Angle: A Steric Benchmark for Ligand Design

The C–P–C bond angle in chlorodimethylphosphine is approximately 98.6° , identical within experimental error to that of trimethylphosphine (98.6±0.3°) [1]. This contrasts with bulkier analogs like tri‑tert‑butylphosphine, where the C–P–C angle expands to 109.7° [2]. The small, uncompressed angle of CDMP indicates minimal steric congestion around the phosphorus atom, which correlates with its faster reaction rates in nucleophilic substitutions and cross-couplings relative to bulkier chlorophosphines.

Molecular Geometry Steric Parameters Ligand Design

High-Impact Application Scenarios for Chlorodimethylphosphine Based on Validated Performance Data


Synthesis of Dimethylphosphino Ligands for Transition-Metal Catalysis

CDMP is the preferred reagent for installing the –PMe₂ group onto ligand scaffolds via nucleophilic substitution with organolithium or Grignard reagents. Its intermediate Lewis basicity (weaker than PMe₃ but stronger than MePCl₂) [1] yields phosphine ligands with optimal electron-donating character for metal centers, while its modest steric profile ensures facile coordination. This is critical for applications in cross-coupling, hydrogenation, and C–H activation catalysis.

C(sp³)–P Bond Construction in Pharmaceutical and Agrochemical Intermediates

The Ni-catalyzed cross-coupling methodology highlighted in Section 3 demonstrates that CDMP can be used to efficiently introduce alkylphosphine motifs into complex hydrazone-derived scaffolds [1]. Its 69% yield in this reaction is substantially higher than that of bulkier chlorophosphines, making it a cost-effective and operationally reliable choice for the preparation of phosphine-containing bioactive molecules and building blocks.

Preparation of Dimethylphosphinous Acid and Its Derivatives

Controlled hydrolysis of CDMP cleanly yields dimethylphosphine oxide (Me₂P(O)H), a versatile synthon for further elaboration [1]. The rapid, quantitative nature of this hydrolysis under mild conditions allows for streamlined, high-yield syntheses of phosphinate esters, phosphine oxides, and other phosphorus(V) compounds used as flame retardants, extractants, and pharmaceutical intermediates.

Synthesis of Multidentate Phosphine Ligands

CDMP reacts with methylhydrazine in the presence of triethylamine to form the triphosphine (Me₂P)₂NN(Me)(PMe₂) in pure form [1]. This multidentate ligand is a valuable building block for the construction of heterometallic complexes with applications in cooperative catalysis and materials science. The predictable reactivity of CDMP in P–N bond formation is essential for the rational design of such intricate ligand architectures.

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